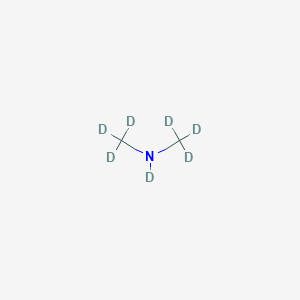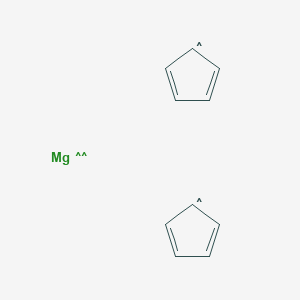
Bis(cyclopentadienyl)magnesium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)magnesium(II), also known as magnesocene, is an organometallic compound with the formula Mg(C₅H₅)₂. It is a white crystalline solid that is air-sensitive and decomposes upon exposure to moisture. This compound is notable for its use as a precursor in various chemical vapor deposition processes and as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)magnesium(II) can be synthesized through the reaction of cyclopentadiene with magnesium in the presence of a suitable solvent such as diethyl ether. The reaction typically occurs at elevated temperatures ranging from 150°C to 180°C . Another method involves the reaction of cyclopentadienyl sodium with magnesium chloride in tetrahydrofuran (THF) to yield bis(cyclopentadienyl)magnesium(II) .
Industrial Production Methods
In industrial settings, bis(cyclopentadienyl)magnesium(II) is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is often purified by sublimation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)magnesium(II) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide (MgO) when exposed to oxygen or other oxidizing agents.
Reduction: It can act as a reducing agent in organic synthesis, reducing compounds such as aldehydes and ketones.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with bis(cyclopentadienyl)magnesium(II) include oxygen, water, and various organic halides. The reactions typically occur under anhydrous conditions to prevent decomposition .
Major Products
The major products formed from these reactions include magnesium oxide, substituted cyclopentadienyl compounds, and various organic reduction products .
Scientific Research Applications
Bis(cyclopentadienyl)magnesium(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(cyclopentadienyl)magnesium(II) exerts its effects involves the formation of reactive intermediates during its decomposition or reaction with other compounds. For example, in the CVD process, the compound decomposes to form magnesium atoms that deposit onto a substrate, forming a thin film . The cyclopentadienyl ligands are typically released as by-products during this process .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)calcium(II): Similar to bis(cyclopentadienyl)magnesium(II) but with calcium instead of magnesium.
Bis(cyclopentadienyl)zinc(II): Contains zinc and is used in similar applications as bis(cyclopentadienyl)magnesium(II).
Bis(cyclopentadienyl)iron(II): (Ferrocene): Contains iron and is widely used in organometallic chemistry.
Uniqueness
Bis(cyclopentadienyl)magnesium(II) is unique due to its specific reactivity and applications in the deposition of magnesium-containing films. Its ability to act as a reducing agent and participate in various substitution reactions also sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H10Mg |
|---|---|
Molecular Weight |
154.49 g/mol |
InChI |
InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI Key |
USZGMDQWECZTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Mg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



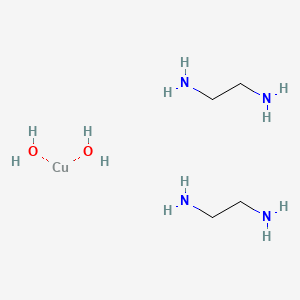

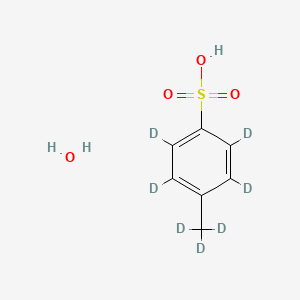

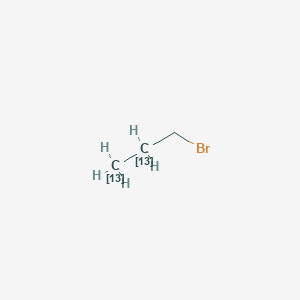

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
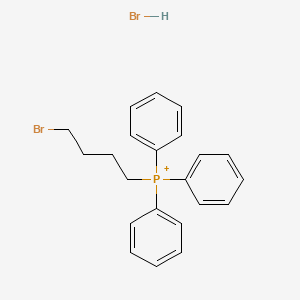

![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
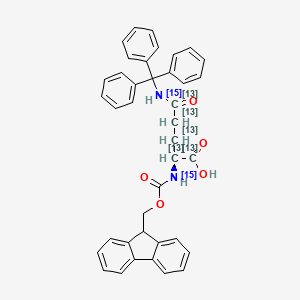
![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)
